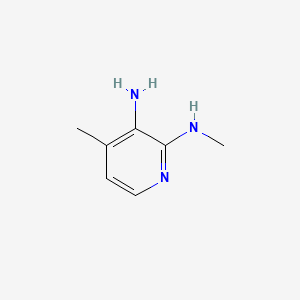

N2,4-dimethylpyridine-2,3-diamine

説明

N2,4-dimethylpyridine-2,3-diamine is a heterocyclic organic compound with the chemical formula C8H12N4. It is a derivative of pyridine and is commonly used in various fields such as medical, environmental, and industrial research. This compound has gained significant attention due to its unique chemical structure and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N2,4-dimethylpyridine-2,3-diamine typically involves the reaction of 2,4-dimethylpyridine with ammonia or amines under specific conditions. One common method includes the use of catalytic hydrogenation of 2,4-dimethylpyridine-3-nitroamine, followed by reduction to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

化学反応の分析

Types of Reactions

N2,4-dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .

科学的研究の応用

N2,4-dimethylpyridine-2,3-diamine is utilized in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: This compound is used in the study of enzyme inhibition and protein interactions.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of N2,4-dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

Similar Compounds

- N2,N2-dimethylpyridine-2,3-diamine

- N2,N2-dimethylpyridine-2,5-diamine

- N4,N4-dimethylpyridine-2,4-diamine hydrochloride

Uniqueness

N2,4-dimethylpyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

生物活性

N2,4-dimethylpyridine-2,3-diamine is a pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential applications as an antimicrobial, anticancer agent, and as a building block in drug synthesis.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the pyridine ring, along with two amine groups at the 2 and 3 positions. This specific substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. It may act by inhibiting specific enzymes or receptors, leading to its observed pharmacological effects. For instance:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Anticancer Properties : Research indicates that compounds like this compound can suppress tumor growth by inhibiting pathways related to cell proliferation and survival. This includes dual inhibition of NADPH oxidase and receptor tyrosine kinases .

Antimicrobial Activity

A study investigating the antimicrobial properties of pyridine derivatives found that this compound demonstrated effective inhibition against several bacterial strains. The compound's ability to penetrate bacterial membranes was crucial for its efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In a separate study focused on anticancer activity, this compound was evaluated for its effects on lung cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The findings indicated that at higher concentrations, the compound significantly inhibited cell growth and induced apoptosis in cancer cells .

Synthesis Methods

This compound can be synthesized through several methods:

- Methylation of Pyridine Derivatives : The most common method involves methylating pyridine-2,3-diamine using agents like methyl iodide in the presence of a base such as potassium carbonate.

- Continuous Flow Processes : For industrial applications, continuous flow processes are employed to enhance yield and purity through precise control over reaction conditions.

特性

IUPAC Name |

2-N,4-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-4-10-7(9-2)6(5)8/h3-4H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLMNXRIINTHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299681 | |

| Record name | N2,4-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-14-0 | |

| Record name | N2,4-Dimethyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155790-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,4-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。